16-Amino-1-cyclohexylhexadecan-1-one

NAAA inhibition FAAH selectivity Acid amidase

16-Amino-1-cyclohexylhexadecan-1-one (synonym: N-Cyclohexanecarbonylpentadecylamine, CCP) is a synthetic lipid amide inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA, also known as acidic PEAase), the lysosomal enzyme responsible for degrading the endogenous anti-inflammatory mediator palmitoylethanolamide (PEA). The compound exhibits an IC50 of 4.5 µM against rat lung acid amidase with a demonstrated >22-fold selectivity window over fatty acid amide hydrolase (FAAH), which is not inhibited at concentrations up to 100 µM.

Molecular Formula C22H43NO
Molecular Weight 337.6
CAS No. 702638-84-4
Cat. No. B565618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Amino-1-cyclohexylhexadecan-1-one
CAS702638-84-4
SynonymsN-pentadecyl-cyclohexanecarboxamide
Molecular FormulaC22H43NO
Molecular Weight337.6
Structural Identifiers
SMILESC1CCC(CC1)C(=O)CCCCCCCCCCCCCCCN
InChIInChI=1S/C22H43NO/c23-20-16-11-9-7-5-3-1-2-4-6-8-10-15-19-22(24)21-17-13-12-14-18-21/h21H,1-20,23H2
InChIKeyVMFXYTSKMWPHQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16-Amino-1-cyclohexylhexadecan-1-one (CAS 702638-84-4): Selective NAAA Inhibitor for Inflammation and Pain Research


16-Amino-1-cyclohexylhexadecan-1-one (synonym: N-Cyclohexanecarbonylpentadecylamine, CCP) is a synthetic lipid amide inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA, also known as acidic PEAase), the lysosomal enzyme responsible for degrading the endogenous anti-inflammatory mediator palmitoylethanolamide (PEA) [1]. The compound exhibits an IC50 of 4.5 µM against rat lung acid amidase with a demonstrated >22-fold selectivity window over fatty acid amide hydrolase (FAAH), which is not inhibited at concentrations up to 100 µM [1]. CCP is supplied as a ≥98% pure crystalline solid (molecular formula C22H43NO, MW 337.58), classified as a biochemical tool compound for distinguishing NAAA-mediated from FAAH-mediated N-acylethanolamine hydrolysis [1].

NAAA-selective tool for acid amidase pathway studies
Enables FAAH-independent NAE hydrolysis profiling in co-expressing cells
Cell-permeable tool validated in macrophage model systems

Why NAAA Researchers Cannot Substitute 16-Amino-1-cyclohexylhexadecan-1-one with Other In-Class or FAAH Inhibitors


NAAA and FAAH are two distinct hydrolases that converge on the same N-acylethanolamine substrates but differ fundamentally in pH optimum, subcellular localization, substrate preference, and inhibitor pharmacology [1]. Compounds targeting only FAAH (e.g., URB597) leave NAAA activity entirely unaddressed, confounding interpretation in cells and tissues co-expressing both enzymes such as macrophages [2]. Even within the NAAA inhibitor class, potency, selectivity, mechanism, and chemical stability vary dramatically: the β-lactone (S)-OOPP is ~10-fold more potent than CCP but suffers from hydrolytic lability that limits bench utility [1]; simple lipophilic amines such as pentadecylamine are weaker and less characterized [3]; and chain-length analogs like N-cyclohexanecarbonyltetradecylamine lack any documented biological activity [4]. Interchanging compounds without verifying the specific quantitative profile demonstrated for CCP introduces unquantified risk of FAAH crosstalk, mechanism-dependent artifacts, or stability failures.

FAAH-only inhibitors e.g., URB597 does not inhibit NAAA, may leave acid amidase pathway unaddressed in co-expression models
Simpler lipophilic amines e.g., pentadecylamine lacks documented FAAH selectivity, introducing unquantified crosstalk risk
C14 chain analog N-cyclohexanecarbonyltetradecylamine has no documented biological activity; substitution risk unknown

Quantitative Differentiation Evidence: 16-Amino-1-cyclohexylhexadecan-1-one vs. Closest Comparators


NAAA vs. FAAH Selectivity: >22-Fold Window Demonstrated in Identical Assay System

CCP inhibits NAAA (acid amidase from rat lung) with an IC50 of 4.5 µM while showing no inhibition of FAAH at concentrations up to 100 µM in the same experimental system [1]. This yields a selectivity factor of >22-fold for NAAA over FAAH. In contrast, the benchmark FAAH inhibitor URB597 inhibits FAAH with an IC50 of 4.6 nM but does not inhibit NAAA [2]. The two compounds therefore provide complementary, non-overlapping selectivity profiles. Other NAAA inhibitors such as 1-pentadecanyl-carbonyl pyrrolidine (compound 1 in the Li et al. series) are non-selective, inhibiting both NAAA (IC50 = 25.01 µM) and FAAH (IC50 = 21.78 µM) in the same assay [3].

NAAA vs. FAAH Selectivity
Head-to-head
IC50 4.5 µM NAAA; FAAH not inhibited up to 100 µM (reported >22-fold selectivity)
Supports selective NAAA pathway interrogation in FAAH-co-expressing tissues
Rat lung amidase assay; complementary tool to URB597
NAAA inhibition FAAH selectivity Acid amidase Tool compound

Potency Advantage Over Simplest Structural Analog: CCP vs. Pentadecylamine

Pentadecylamine, the simplest lipophilic amine NAAA inhibitor lacking the cyclohexylcarbonyl moiety, inhibits NAAA with an IC50 of 5.7 µM [1]. CCP, which appends a cyclohexylcarbonyl group to the pentadecylamine core, achieves an IC50 of 4.5 µM in the rat lung acid amidase assay [2]. This represents a 1.27-fold improvement in potency. Although the difference is modest in absolute terms, the cyclohexylcarbonyl modification simultaneously introduces the critical FAAH-discrimination element: pentadecylamine exhibits only 'much weaker effects on FAAH' without a quantified selectivity window, whereas CCP has a well-defined >22-fold selectivity [2][1].

Potency vs. Pentadecylamine
Cross-study
IC50 4.5 µM vs 5.7 µM (1.27-fold higher potency) with documented FAAH selectivity absent in comparator
Cyclohexylcarbonyl modification provides selectivity profile not replicated by simpler amines
Pentadecylamine FAAH effect only qualitatively described
NAAA inhibitor SAR Pentadecylamine Lipophilic amine Potency comparison

Inhibition Mechanism Differentiation: Reversible Non-Competitive CCP vs. Competitive Compound 16

CCP inhibits NAAA through a reversible, non-competitive mechanism, as established by kinetic analysis in the original characterization paper [1]. This means CCP binds to the enzyme-substrate complex and does not compete with PEA for the catalytic site. In contrast, compound 16 (1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine) is a reversible competitive NAAA inhibitor (IC50 = 2.12 µM) that blocks substrate access by interacting with the Asn209 residue flanking the catalytic pocket [2]. CCP is explicitly described as a structural derivative of PEA and belongs to the first class of NAAA inhibitors characterized, serving as a reference standard for non-competitive inhibition benchmarking [3]. The mechanistic difference is operationally significant: non-competitive inhibitors maintain their inhibition profile irrespective of local substrate concentration, an experimental variable that can vary widely between in vitro and cellular assays.

Inhibition Mechanism
Cross-study
Reversible, non-competitive (IC50 4.5 µM) vs. competitive (Compound 16, IC50 2.12 µM)
Non-competitive profile maintains inhibition independent of local substrate concentration fluctuations
Kinetic class reference standard for NAAA inhibitor benchmarking
Enzyme inhibition mechanism Non-competitive inhibitor Competitive inhibitor NAAA kinetics

Long-Term Storage Stability: ≥4 Years at -20°C Documented by Manufacturer Certificate of Analysis

CCP is supplied as a crystalline solid with a manufacturer-documented stability of ≥4 years when stored at -20°C, as specified on the product Certificate of Analysis . This is in contrast to the β-lactone class of NAAA inhibitors such as (S)-OOPP (IC50 = 0.42 µM) and ARN077 (IC50 = 7 nM), which, despite superior potency, contain hydrolytically labile β-lactone rings that limit bench-top stability and require freshly prepared solutions [1][2]. The Li et al. 2012 paper explicitly notes that 'the labile β-lactone structure limits its drug potential,' referencing (S)-OOPP as the class exemplar [1]. CCP's crystalline solid formulation avoids this degradation pathway entirely.

Long-Term Storage Stability
Class-level
Documented ≥4 years at -20 °C as crystalline solid; no hydrolytic lability
Supports multi-year reference standard use with stable lot-to-lot reproducibility
β-Lactone inhibitors require pre-use integrity verification due to labile ring
Chemical stability Long-term storage Reagent procurement Reproducibility

Validation as a Pharmacological Tool: Independent Confirmation in Intact Macrophages Across Multiple Studies

CCP has been independently validated as a cell-permeable NAAA inhibitor in intact RAW264.7 macrophages. In the 2005 Tsuboi et al. study, pretreatment of RAW264.7 cells with CCP partially inhibited the degradation of anandamide, N-palmitoylethanolamine, N-oleoylethanolamine, and N-stearoylethanolamine, and the combination of CCP with the FAAH inhibitor URB597 produced a more profound inhibition than either agent alone, confirming complementary target engagement [1]. This intact-cell validation is absent for many newer, highly potent NAAA inhibitors such as F215 (IC50 = 0.009 µM), which exhibits an unusual 'inflammation-restricted' activity profile and 'cannot readily suppress NAAA activity in naïve mice' [2]. CCP therefore remains a broadly applicable tool for constitutive NAAA inhibition across both stimulated and unstimulated cellular contexts.

Intact Cell Validation
Head-to-head
Partially inhibited NAE degradation in RAW264.7 macrophages; additive with URB597
Supports constitutive target engagement in both resting and stimulated macrophage models
F215 exhibits inflammation-restricted activity; CCP effective in naïve systems
Intact cell assay Macrophage NAAA/FAAH discrimination Tool compound validation

Chain-Length SAR: The Pentadecyl Chain is Critical—The Tetradecyl Analog Lacks Documented Activity

N-Cyclohexanecarbonyltetradecylamine (CAS 1215071-05-8), the direct chain-shortened analog of CCP in which the pentadecyl (C15) chain is replaced by a tetradecyl (C14) chain, is commercially available but carries the explicit caveat that 'the biological activity of N-cyclohexanecarbonyltetradecylamine has not been documented' [1]. This means that removal of a single methylene unit from the lipophilic chain completely abolishes the validated pharmacological profile. The original 2004 characterization paper screened multiple chain-length variants and identified the C15 pentadecyl chain as the optimal length for NAAA inhibitory activity [2]. This serves as a caution against procurement of the structurally appealing but uncharacterized C14 analog when NAAA inhibition is the experimental objective.

Chain-Length SAR
Cross-study
C15 pentadecyl chain optimal; C14 tetradecyl analog lacks any documented biological activity
One methylene unit loss abolishes validated pharmacology; C14 not a functional substitute
C14 analog commercially available but uncharacterized
Structure-activity relationship Chain length Analog comparison Procurement risk

Optimal Application Scenarios for 16-Amino-1-cyclohexylhexadecan-1-one Based on Quantitative Differentiation Evidence


Discrimination of NAAA vs. FAAH Contributions in Macrophage N-Acylethanolamine Metabolism

In RAW264.7 macrophages and primary peritoneal macrophages co-expressing NAAA and FAAH, CCP (4.5 µM IC50 for NAAA, no FAAH inhibition at 100 µM) is used in parallel with the FAAH-selective inhibitor URB597 (IC50 4.6 nM for FAAH) to dissect the relative contribution of each hydrolase to NAE degradation [1]. The additive inhibition observed with CCP + URB597 co-treatment confirms dual-pathway engagement and enables unambiguous target assignment [1]. This experimental design is not achievable with non-selective inhibitors such as 1-pentadecanyl-carbonyl pyrrolidine (NAAA IC50 = 25.01 µM, FAAH IC50 = 21.78 µM) [2].

Constitutive NAAA Inhibition in Unstimulated Cellular Systems

Where the experimental objective is to elevate basal palmitoylethanolamide (PEA) levels in resting, non-inflamed cells or tissues, CCP provides validated constitutive NAAA inhibition [1]. The inflammation-restricted NAAA inhibitor F215 (IC50 = 0.009 µM) is unsuitable for this application because it 'cannot readily suppress the NAAA activity in naïve mice' [2]. CCP's activity in both resting and LPS-stimulated macrophages makes it the preferred choice for studying tonic NAAA function and basal endocannabinoid tone.

Long-Term Reference Standard for Inter-Experimental NAAA Activity Normalization

CCP's documented ≥4-year stability at -20°C as a crystalline solid [1] enables its use as a cross-experiment reference inhibitor for normalizing NAAA activity measurements across multi-year research programs. This stability profile contrasts with β-lactone NAAA inhibitors such as (S)-OOPP and ARN077, whose labile ring structures require freshly prepared solutions and pre-use integrity verification [2]. For laboratories performing longitudinal studies or requiring consistent batch-to-batch activity, CCP reduces the need for independent re-characterization of inhibitor integrity.

Mechanistic Benchmarking of Novel NAAA Inhibitors Against a Non-Competitive Reference

CCP is established in the peer-reviewed literature as the reference non-competitive NAAA inhibitor for benchmarking novel compounds [1]. In SAR campaigns where newly synthesized inhibitors (e.g., competitive inhibitors like compound 16) are being characterized, CCP serves as the kinetic control to distinguish competitive from non-competitive binding modes and to validate assay performance [2]. Its well-characterized reversible, non-competitive mechanism provides a stable comparator for mechanism-of-action studies that competitive reference inhibitors cannot fulfill.

Application
Selection Property
Validation Focus
Macrophage NAE metabolism pathway dissection
NAAA-selective inhibition with reported FAAH-exclusion at high concentration
Dual-pathway inhibitor additivity (CCP + URB597) in intact cell models
Constitutive NAAA inhibition in unstimulated cellular systems
Validated activity in both resting and activated macrophage contexts
Basal PEA elevation in naïve models; inflammation-restricted inhibitors unsuitable
Long-term reference standard for inter-experimental NAAA activity normalization
Documented ≥4-year crystalline solid stability at -20 °C
Lot-to-lot reproducibility without repeated re-characterization
Mechanistic benchmarking of novel NAAA inhibitors
Well-characterized reversible, non-competitive kinetic profile
Kinetic control for distinguishing competitive vs. non-competitive binding modes
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